

Application Note: Analysis of Buprofezin Residues in Soil and Plant Tissues

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Compound of Interest		
Compound Name:	Buprofezin (Standard)	
Cat. No.:	B033132	Get Quote

Introduction

Buprofezin is a thiadiazine-based insect growth regulator that inhibits the synthesis of chitin, primarily used to control pests such as whiteflies, mealybugs, and other hemipterans in a variety of crops.[1] Its widespread use necessitates reliable and sensitive analytical methods to monitor its residue levels in complex environmental and agricultural matrices. This ensures compliance with regulatory limits (MRLs), protects consumer health, and allows for environmental fate studies.[2][3] This document provides detailed protocols for the extraction and quantification of buprofezin in challenging matrices like soil and plant tissues, primarily utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The analysis of buprofezin residues follows a two-stage process: sample preparation and instrumental analysis. The QuEChERS method is a streamlined sample preparation technique that involves an initial extraction of the analyte from the homogenized sample into an organic solvent (typically acetonitrile), facilitated by the addition of salts to induce phase separation.[4] This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE) to remove interfering matrix components like pigments, lipids, and sugars.[5] Subsequent quantification is performed using highly selective and sensitive instrumental techniques, most commonly LC-MS/MS, which provides reliable identification and measurement even at trace levels.[1][6]



Protocol 1: Buprofezin Analysis in Plant Tissues

This protocol details the modified QuEChERS method for extracting buprofezin from various plant matrices, including fruits and vegetables.

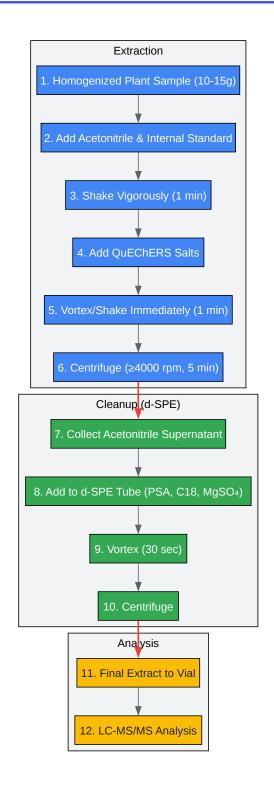
- 1. Materials and Reagents
- Solvents: HPLC-grade acetonitrile (ACN), acetone.[7]
- Reagents: Deionized water, anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), trisodium citrate dihydrate, disodium hydrogen citrate sesquohydrate.
- d-SPE Sorbents: Primary Secondary Amine (PSA), C18.
- Standards: Certified reference standard of buprofezin (≥99% purity).
- Equipment: High-speed homogenizer, centrifuge (capable of ≥4000 rpm), vortex mixer, 50 mL and 15 mL polypropylene centrifuge tubes, analytical balance, LC-MS/MS system.
- 2. Experimental Protocol
- 2.1. Sample Preparation and Extraction
- Weigh 10-15 g of a representative homogenized plant sample into a 50 mL centrifuge tube. For dry commodities like raisins, a wetting step is required before extraction.[8]
- Add 10 mL of acetonitrile to the tube.[8]
- Add the appropriate internal standard.
- Shake vigorously for 1 minute to ensure thorough mixing.
- Add a QuEChERS extraction salt packet (e.g., containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[8]
- Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
- Centrifuge the tube at ≥4000 rpm for 5 minutes to separate the layers.



2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup

- Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18 sorbents. The choice of sorbents helps remove sugars, organic acids, lipids, and pigments.[5]
- Vortex the tube for 30 seconds.
- Centrifuge at high speed for 2-5 minutes.
- The resulting supernatant is the final extract. Transfer it to an autosampler vial for analysis. For LC-MS/MS analysis, the extract can be diluted with mobile phase or injected directly.
- 3. Instrumental Analysis (LC-MS/MS)
- LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol (B).
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5-10 μL.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- MS/MS Mode: Multiple Reaction Monitoring (MRM). Two specific precursor-to-product ion transitions should be monitored for confident identification and quantification.
 - Example Transitions for Buprofezin: Precursor Ion: m/z 306.2; Product Ions: m/z 249.1, m/z 116.0.





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Caption: Workflow for Buprofezin Analysis in Plant Samples.

Protocol 2: Buprofezin Analysis in Soil

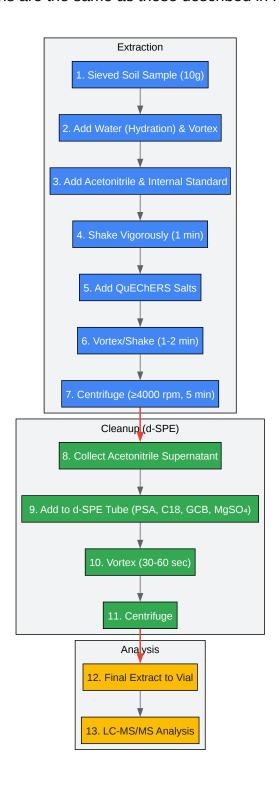


This protocol adapts the QuEChERS method for the extraction of buprofezin from soil matrices.

- 1. Materials and Reagents
- Same as Protocol 1.
- 2. Experimental Protocol
- 2.1. Sample Preparation and Extraction
- Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and debris.
- Weigh 10 g of the prepared soil into a 50 mL centrifuge tube.
- Add 5-10 mL of deionized water to hydrate the soil, especially for dry soils, and vortex briefly.
 This step is crucial for efficient extraction from the soil matrix.[4]
- Add 10 mL of acetonitrile and the internal standard.
- Shake vigorously for 1 minute.
- Add the QuEChERS extraction salt packet (acetate or citrate-based buffer systems can be used).
- Immediately shake vigorously for 1-2 minutes.
- Centrifuge at ≥4000 rpm for 5 minutes.
- 2.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
- Transfer a 1 mL aliquot of the acetonitrile supernatant into a 2 mL d-SPE tube. For soils with high organic content, a sorbent combination including Graphitized Carbon Black (GCB) may be necessary, in addition to PSA and C18, to remove humic substances and other pigments.
- Vortex the tube for 30-60 seconds.
- Centrifuge at high speed for 5 minutes.
- Transfer the cleaned extract to an autosampler vial for analysis.



- 3. Instrumental Analysis (LC-MS/MS)
- The instrumental conditions are the same as those described in Protocol 1.



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Caption: Workflow for Buprofezin Analysis in Soil Samples.

Data Presentation: Method Performance

The following tables summarize the quantitative performance of analytical methods for buprofezin from various studies.

Table 1: Method Performance for Buprofezin in Plant Matrices

Matrix	Extractio n/Cleanu p Method	Analytical Method	LOQ (mg/kg)	Recovery (%)	RSD (%)	Citation
Plum	Modified QuEChER S	LC-DAD & LC-MS/MS	0.05	90.98 - 94.74	≤8	[2][9]
Paddy (Grain, Straw)	Acetonitrile Extraction	HPLC-UV	0.02	79.67 - 98.33	N/A	[3]
Hulled Rice, Fruits	Acetone Extraction, Florisil Column	HPLC-UV & LC/MS	0.02	80.8 - 98.4	<5	[9]
Pecan Nutmeats	Acetonitrile Extraction	LC-MS/MS	0.01	90 - 93	N/A	[1]
Cottonseed , Almonds	Acetone/D CM Extraction, Florisil Column	GC-NPD	0.05	73 - 118	N/A	[7]

Table 2: Method Performance for Buprofezin in Soil



Matrix	Extractio n/Cleanu p Method	Analytical Method	LOQ (mg/kg)	Recovery (%)	RSD (%)	Citation
Soil	Acetonitrile Extraction	HPLC-UV	0.02	79.67 - 98.33	N/A	[3]
Soil	HF-LPME	GC-FPD	~0.001 - 0.048	81.7 - 114.4	0.6 - 9.6	[10]
Soil	Adsorptive Stripping Voltammetr y	ASV	~0.0022	93.5 - 95.4	4.2 - 8.4	[11]

^{*}Note: LOQ values originally in μ g/L or μ g/mL were converted for context; direct comparison requires care due to different units and methods.

Conclusion

The QuEChERS sample preparation method, followed by LC-MS/MS analysis, provides a robust, efficient, and sensitive framework for the quantification of buprofezin in diverse and complex matrices such as soil and various plant tissues.[5] The methods demonstrate excellent recovery, precision, and low limits of quantification, making them highly suitable for routine monitoring, regulatory compliance, and research applications.[2] The adaptability of the QuEChERS cleanup step allows for optimization across different matrices to minimize interference and ensure accurate results.

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